molecular formula C10H19N3 B13241564 tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13241564
M. Wt: 181.28 g/mol
InChI Key: BHULULZVAZDJPS-UHFFFAOYSA-N
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Description

Tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a privileged structure in pharmacology, found in numerous FDA-approved drugs and bioactive molecules due to its versatility in interacting with biological targets . This specific amine-functionalized pyrazole derivative serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Pyrazole-based compounds have demonstrated a broad spectrum of biological activities in scientific research, including anti-inflammatory, anticancer, and antimicrobial properties . The structural features of this compound—including the tert-butyl group and the methyl-substituted pyrazole ring—make it a valuable building block for constructing more complex molecules. Researchers utilize this and similar pyrazole derivatives to explore structure-activity relationships (SAR) and to develop potent, selective inhibitors for various enzymatic targets, such as phosphoinositide 3-kinases (PI3Ks) and others implicated in disease pathways . Its application is fundamental in the synthesis of compounds for high-throughput screening and in the rational design of potential treatments for conditions like cancer, inflammatory diseases, and autoimmune disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C10H19N3/c1-8-9(7-12-13(8)5)6-11-10(2,3)4/h7,11H,6H2,1-5H3

InChI Key

BHULULZVAZDJPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

  • tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl-methanamine is often used as a key intermediate or starting material. This compound can be commercially sourced or synthesized by known methods involving pyrazole ring construction and subsequent amine functionalization.

  • Commercial availability of N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine facilitates further derivatization.

Specific Synthetic Procedures

Reductive Amination and Alkylation Routes
  • The reaction of 3,5-dimethyl-1H-pyrazole derivatives with formaldehyde and amines (e.g., methylamine) under reductive amination conditions can yield the corresponding pyrazolylmethylamines.

  • Subsequent alkylation or protection steps introduce the tert-butyl group on the amine nitrogen, often via tert-butoxycarbonyl (Boc) protection or direct alkylation methods.

Protection and Deprotection Strategies
  • The tert-butyl group is frequently introduced as a Boc protecting group, which can be removed under acidic conditions to yield the free amine or retained for stability during further synthetic transformations.

  • For example, tert-butyl (Boc)-protected amino acids can be converted into methyl esters, then reacted with acetonitrile anions and hydrazine to form aminopyrazoles, followed by Boc deprotection to yield the target amine compounds.

Representative Reaction Conditions

Step Reagents/Conditions Yield/Notes
Formation of pyrazolylmethanamine Reaction of 3,5-dimethylpyrazole with formaldehyde and methylamine in ethanol, heated at 60–75°C for several hours Moderate to good yields; purification by extraction and chromatography
Introduction of tert-butyl group Use of tert-butoxycarbonyl (Boc) protecting group or tert-butyl halides under basic conditions Boc protection followed by acid deprotection; yields vary depending on substrate
Sulfonylation or further functionalization Reaction with sulfonyl chlorides in dichloromethane with triethylamine or similar base at room temperature Yields around 29–70% reported for related sulfonamide derivatives

Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra typically show methyl singlets corresponding to the 3,5-dimethyl groups on the pyrazole ring and characteristic signals for the tert-butyl group (singlet near 1.4 ppm).

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry confirms molecular weights consistent with tert-butyl-substituted pyrazolylmethanamine compounds.

  • Melting Points: Reported melting points for related tert-butyl pyrazole derivatives range from 86–91°C, indicative of purity and structural consistency.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Reaction Type Yield Range Notes
Commercial amine derivatization N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Sulfonylation, alkylation 29–70% Straightforward; used as starting point for analogues
Reductive amination 3,5-Dimethylpyrazole + formaldehyde + methylamine Reductive amination Moderate Requires heating; purification by extraction
Boc protection/deprotection Boc-protected amino acids → aminopyrazoles Protection/deprotection Quantitative (for some steps) Enables selective functional group manipulation

Research Findings and Notes

  • The synthesis of tert-butyl-substituted pyrazolylmethanamine derivatives is well-established and typically involves commercially available intermediates or straightforward multi-step synthesis with good yields and reproducibility.

  • The use of protecting groups such as Boc facilitates selective reactions and purification steps, enhancing synthetic efficiency.

  • Analytical characterization by ^1H-NMR and HRMS confirms the structure and purity of the synthesized compounds.

  • These compounds serve as valuable scaffolds for further medicinal chemistry optimization, as evidenced by their inclusion in structure-activity relationship studies targeting various biological activities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or benzyl. This may reduce reactivity in nucleophilic reactions but enhance metabolic stability .
  • Methoxy groups (e.g., 4-methoxybenzyl) increase polarity, which may improve aqueous solubility .
  • Physicochemical Trends : Higher molecular weights correlate with increased hydrophobicity in analogs like the 2,3-dimethoxybenzyl derivative (275.35 g/mol), which could impact pharmacokinetic properties .

Biological Activity

Tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological significance of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1177360-97-2
  • Molecular Weight : 181.28 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate biological pathways effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
Hep-23.25

These values indicate that the compound exhibits potent activity against specific tumor cells, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory activities. This compound has been investigated for its ability to inhibit inflammatory pathways:

  • The compound has shown effectiveness in reducing pro-inflammatory cytokines in vitro.
  • Its mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been extensively studied. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Study on Anticancer Efficacy

A comprehensive study by Wei et al. evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The study reported significant growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM. This suggests that the compound may play a role in targeting specific cancer pathways effectively .

Research on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, this compound was shown to reduce inflammation markers in animal models of arthritis. The results indicated a reduction in swelling and pain associated with inflammatory conditions .

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